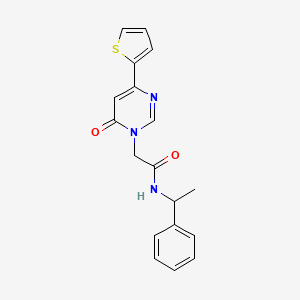
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that combines thiophene and pyrimidine moieties, which are well-regarded for their diverse pharmacological properties. This article discusses its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Molecular Characteristics
The molecular formula of this compound is C18H18N4O2S with a molecular weight of approximately 366.43 g/mol. The compound's structure includes multiple heteroatoms, contributing to its biological activity and interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrimidine ring : This step often utilizes known pyrimidine precursors.
- Introduction of the thiophene moiety : This can be achieved through coupling reactions.
- Acetamide formation : The final step usually involves acylation reactions to introduce the acetamide functional group.
Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Biological Activities
Recent studies have highlighted several key biological activities of this compound:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma). The following assays were commonly used to assess its efficacy:
- MTT Assay : To measure cell viability.
- Caspase Activation Assays : To evaluate apoptosis induction.
For example, compounds similar to this one have shown the ability to direct tumor cells toward apoptotic pathways, indicating potential as an anticancer agent .
While the exact mechanism of action for this compound remains to be fully elucidated, it is believed to involve interaction with specific cellular pathways that regulate apoptosis and cell proliferation. Further experimental studies are necessary to clarify these mechanisms.
Case Studies and Research Findings
A variety of studies have been conducted on compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated anticancer activity against A549 and C6 cell lines; significant apoptosis induction observed. |
| Highlighted potential antimicrobial effects based on structural similarities with known antimicrobial agents. | |
| Study 3 | Discussed synthesis and characterization methods, including NMR and MS data supporting structural integrity. |
Eigenschaften
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13(14-6-3-2-4-7-14)20-17(22)11-21-12-19-15(10-18(21)23)16-8-5-9-24-16/h2-10,12-13H,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKOBMLWHZLNSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













